Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) LSC-82 is a promising cathode material for Solid Oxide Fuel Cells with a pervoskite type structure.
LSC-82 has the unique ability to reduce itself reversibly at moderate partial pressures of oxygen, thus producing large numbers of oxygen ion vacancies. The ion vacancies allow a number of events to take place, such as;
  • ease the transport of oxygen ion and cause oxygen surface exchange,
  • raise mechanical stress by causing volume expansion of the lattice.
Influence of change in temperature on the properties of LSC-82 has been reported in detail. Effect of temperature on magnetic susceptibility has also been reported.

Brand Name: Vulcanchem
CAS No.: 108916-09-2
VCID: VC20759050
InChI: InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2
SMILES: [O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3]
Molecular Formula: Co2La2O7Sr2
Molecular Weight: 682.9 g/mol

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)

CAS No.: 108916-09-2

Cat. No.: VC20759050

Molecular Formula: Co2La2O7Sr2

Molecular Weight: 682.9 g/mol

* For research use only. Not for human or veterinary use.

Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) - 108916-09-2

Specification

Description LSC-82 is a promising cathode material for Solid Oxide Fuel Cells with a pervoskite type structure.
LSC-82 has the unique ability to reduce itself reversibly at moderate partial pressures of oxygen, thus producing large numbers of oxygen ion vacancies. The ion vacancies allow a number of events to take place, such as;
  • ease the transport of oxygen ion and cause oxygen surface exchange,
  • raise mechanical stress by causing volume expansion of the lattice.
Influence of change in temperature on the properties of LSC-82 has been reported in detail. Effect of temperature on magnetic susceptibility has also been reported.

CAS No. 108916-09-2
Molecular Formula Co2La2O7Sr2
Molecular Weight 682.9 g/mol
IUPAC Name distrontium;cobalt(2+);lanthanum(3+);oxygen(2-)
Standard InChI InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2
Standard InChI Key WMNWIUWYKHBAKA-UHFFFAOYSA-N
SMILES [O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3]
Canonical SMILES [O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator